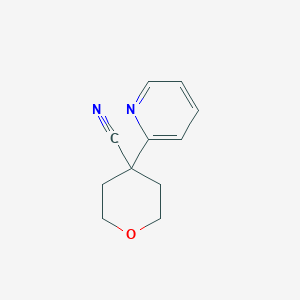

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds . It is a derivative of tetrahydropyran . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

Synthesis Analysis

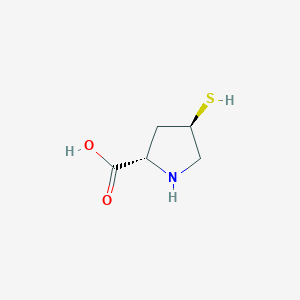

The synthesis of “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” and its derivatives involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular structure of “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .Wissenschaftliche Forschungsanwendungen

DNA Strand Break Detection

The compound “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” has been used in the detection of single strand breaks (SSBs) in DNA. The coupling of this compound with alkaline gel electrophoresis improves the process of detecting these breaks .

Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of HDAC, and have potential therapeutic applications in cancer treatment .

Synthesis of Antifibrotic Compounds

A series of “4-(pyridin-2-yl)oxane-4-carbonitrile” derivatives have been synthesized and identified as ALK5 inhibitors. Specific inhibition of ALK5 provides a novel method for controlling the development of cancers and fibrotic diseases .

Synthesis of Aromatic Ketones

The compound “4-(pyridin-2-yl)oxane-4-carbonitrile” can be used in the synthesis of aromatic ketones. Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .

Antiproliferative Activity

Some derivatives of “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Synthesis of Imidazole Containing Compounds

The compound “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” can be used in the synthesis of imidazole containing compounds. Some of these derivatives have shown good antimicrobial potential .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-pyridin-2-yloxane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGBUMPRAFZQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)

![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)

![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692409.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide](/img/structure/B2692411.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)

![4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B2692424.png)